5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine
Overview
Description
5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine is an organic compound with the molecular formula C6H3BrIN3 It is a halogenated heterocycle that features both bromine and iodine atoms attached to a pyrazolo[3,4-B]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine typically involves the iodination of 5-bromo-1H-pyrazolo[3,4-B]pyrazine. One common method includes the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki or Sonogashira coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed: The products formed depend on the specific reactions and reagents used. For example, coupling reactions can yield biaryl compounds or other heterocyclic structures .
Scientific Research Applications
5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of kinase inhibitors.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been studied as inhibitors of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation pathways .
Comparison with Similar Compounds
- 5-Bromo-1H-pyrazolo[3,4-B]pyrazine
- 3-Bromo-5-iodo-1H-pyrazolo[3,4-B]pyridine
- 5-Bromo-3-iodo-1H-pyrazolo[4,3-B]pyridine
Uniqueness: 5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine is unique due to the presence of both bromine and iodine atoms, which can be selectively modified to create a diverse array of derivatives. This dual halogenation provides a versatile platform for further functionalization and application in various fields .
Properties
IUPAC Name |
5-bromo-3-iodo-2H-pyrazolo[3,4-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrIN4/c6-2-1-8-5-3(9-2)4(7)10-11-5/h1H,(H,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAKABOWOSANSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2N=C1Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrIN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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